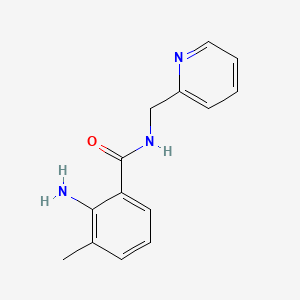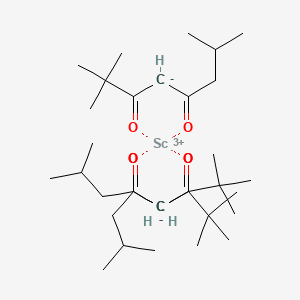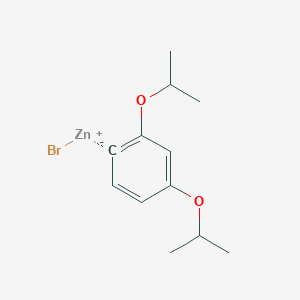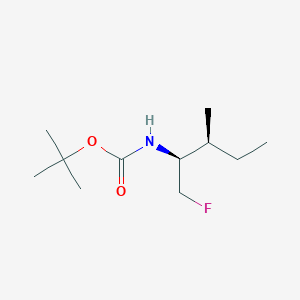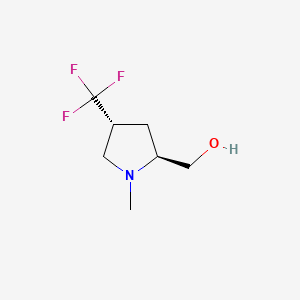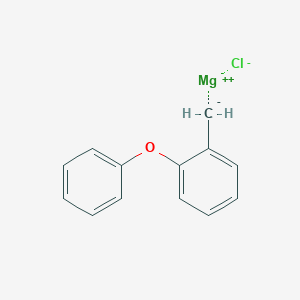![molecular formula C17H30O B14890369 Cyclohexyl((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)methanol](/img/structure/B14890369.png)
Cyclohexyl((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2R,3R,5S)-alpha-Cyclohexyl-2,6,6-trimethylbicyclo[3.1.1]heptane-3-methanol is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its structure includes a cyclohexyl group, a trimethylbicycloheptane core, and a methanol functional group, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,3R,5S)-alpha-Cyclohexyl-2,6,6-trimethylbicyclo[3.1.1]heptane-3-methanol typically involves multiple steps, starting from simpler precursors. One common method involves the Diels-Alder reaction, followed by hydrogenation and functional group modifications. The reaction conditions often include the use of catalysts such as palladium on carbon for hydrogenation and specific solvents like tetrahydrofuran for the Diels-Alder reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes rigorous purification steps such as distillation and recrystallization to obtain the compound in its pure form. The use of automated systems and advanced analytical techniques ensures the efficiency and safety of the production process.
化学反应分析
Types of Reactions
(1R,2R,3R,5S)-alpha-Cyclohexyl-2,6,6-trimethylbicyclo[3.1.1]heptane-3-methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The cyclohexyl group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products
The major products formed from these reactions include various alcohols, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used.
科学研究应用
Chemistry
In chemistry, (1R,2R,3R,5S)-alpha-Cyclohexyl-2,6,6-trimethylbicyclo[311]heptane-3-methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are of interest for developing new pharmaceuticals and understanding biochemical pathways.
Medicine
The compound’s potential medicinal properties are being explored, particularly its ability to interact with specific enzymes and receptors. This makes it a candidate for drug development and therapeutic applications.
Industry
In the industrial sector, (1R,2R,3R,5S)-alpha-Cyclohexyl-2,6,6-trimethylbicyclo[3.1.1]heptane-3-methanol is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
作用机制
The mechanism of action of (1R,2R,3R,5S)-alpha-Cyclohexyl-2,6,6-trimethylbicyclo[3.1.1]heptane-3-methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
相似化合物的比较
Similar Compounds
- cis-Myrtanol
- trans-Myrtanol
- (E)-Myrtanol
Uniqueness
Compared to similar compounds, (1R,2R,3R,5S)-alpha-Cyclohexyl-2,6,6-trimethylbicyclo[311]heptane-3-methanol is unique due to its specific stereochemistry and functional groups
属性
分子式 |
C17H30O |
|---|---|
分子量 |
250.4 g/mol |
IUPAC 名称 |
cyclohexyl-[(1R,2R,3R,5S)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]methanol |
InChI |
InChI=1S/C17H30O/c1-11-14(9-13-10-15(11)17(13,2)3)16(18)12-7-5-4-6-8-12/h11-16,18H,4-10H2,1-3H3/t11-,13+,14+,15+,16?/m0/s1 |
InChI 键 |
CBDKAEIKOBMOCQ-YZDKCICGSA-N |
手性 SMILES |
C[C@H]1[C@@H](C[C@@H]2C[C@H]1C2(C)C)C(C3CCCCC3)O |
规范 SMILES |
CC1C(CC2CC1C2(C)C)C(C3CCCCC3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


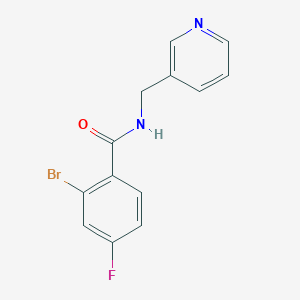
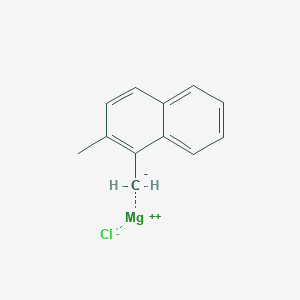
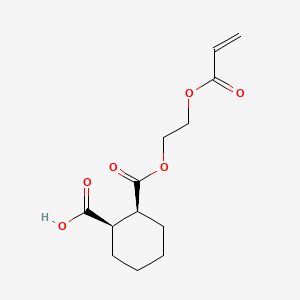
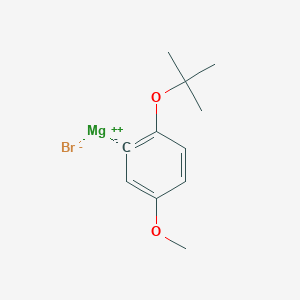
![2-((4-oxo-3-(m-tolyl)-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-2-yl)thio)acetamide](/img/structure/B14890324.png)

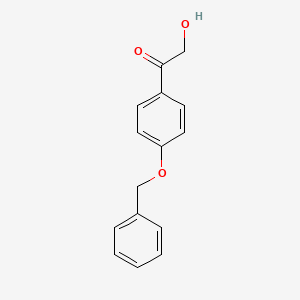
![9-bromo-3H-benzo[e]indazole](/img/structure/B14890348.png)
